Pyrogallol
Overview
Description
Pyrogallol is an organic compound with the formula C6H3(OH)3. It is a water-soluble, white solid, although samples are typically brownish due to its sensitivity towards oxygen . It is one of three isomers of benzenetriols .
Synthesis Analysis
Pyrogallol is produced in the manner first reported by Scheele in 1786: heating gallic acid to induce decarboxylation . An artificial pathway for de novo pyrogallol production was established and this pathway only needed two exogenous enzymes . Pyrogallol is more reactive than these compounds, so it was possible to apply a minor reaction temperature .
Molecular Structure Analysis
Pyrogallol is a benzotropolone structure . The stable negative ion of pyrogallol property is possessed by the negative charge delocalization by its benzene ring .
Chemical Reactions Analysis
In alkaline solution, pyrogallol undergoes deprotonation. Such solutions absorb oxygen from the air, turning brown . Pyrogallol was found as the main component of Rumex obtusifolius seed extract, which showed a very potent antifungal property .
Physical And Chemical Properties Analysis
Pyrogallol is a water-soluble, white solid although samples are typically brownish because of its sensitivity toward oxygen . The stable negative ion of pyrogallol property is possessed by the negative charge delocalization by its benzene ring .
Scientific Research Applications
Antioxidant and Superoxide Dismutase Assay
- Superoxide Anion Radical Involvement : Pyrogallol's autoxidation is significantly influenced by the superoxide anion radical, especially at certain pH levels. This property of pyrogallol has been utilized to assay superoxide dismutase activity, a critical enzyme in the body's antioxidant defense system (Marklund & Marklund, 1974).
- Improved Assay Method : Pyrogallol's autoxidation method has been refined for better assessment of superoxide-scavenging capabilities of antioxidants, making it a reliable and affordable assay suitable for various antioxidants (Li, 2012).
Functional Materials and Biomedical Applications
- Plant-Inspired Functional Materials : Pyrogallol-containing molecules are extensively used in plants and have recently attracted interest for their adhesiveness and potential in energy storage/generation, medical devices, and membrane technologies. These molecules can bind to almost all biomacromolecules and are pivotal in creating hydrogels and thin films (Shin, Park, & Lee, 2019).
- Antibacterial and Bonding Properties in Dental Applications : Pyrogallol has shown promising antibacterial activity and bonding strength in dental polymers, suggesting its potential in enhancing dental treatments (Kharouf et al., 2021).
Industrial and Environmental Applications
- Microbial Synthesis for Various Industries : Genetically engineered Escherichia coli has been used to synthesize pyrogallol, indicating its potential for large-scale biomanufacturing. Pyrogallol finds applications in food, agriculture, dyeing, and pharmaceutical industries due to its diverse properties (Wang, Shen, Yuan, & Yan, 2018).
- Allelopathic Effects on Cyanobacteria : Pyrogallol's allelopathic mechanism, particularly its impact on gene expression and antioxidant systems in Microcystis aeruginosa, highlights its potential in controlling harmful algal blooms (Shao et al., 2009).
Cancer Research
- Anticancer Properties : Studies have shown pyrogallol's ability to induce cell cycle arrest and apoptosis in cancer cells, particularly in human lung cancer cells. This suggests its potential as a therapeutic agent in cancer treatment (Yang et al., 2009).
Chemical Analysis and Catalysis
- Analytical Applications : Pyrogallol has been used in novel oscillating chemical reactions for kinetic determination, demonstrating its utility in analytical chemistry (Hu et al., 2007).
Biofuels and Oxidation Stability
- Enhancing Biofuel Stability : Pyrogallol's antioxidant properties have been utilized to improve the storage and oxidation stability of biodiesel, making it a valuable additive in the biofuel industry (Obadiah et al., 2012).
Safety And Hazards
properties
IUPAC Name |
benzene-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGWDDDVZFFDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3, Array | |
Record name | PYROGALLIC ACID | |
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Record name | PYROGALLIC ACID | |
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Related CAS |
30813-84-4 | |
Record name | Pyrogallol polymer | |
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DSSTOX Substance ID |
DTXSID6025983 | |
Record name | Pyrogallol | |
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Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrogallic acid is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Odorless, white to gray solid; [CAMEO], Solid, WHITE SOLID IN VARIOUS FORMS. TURNS GREY ON EXPOSURE TO LIGHT AND AIR. | |
Record name | PYROGALLIC ACID | |
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Record name | Pyrogallol | |
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Boiling Point |
588 °F at 760 mmHg (Decomposes at 559 °F) (NTP, 1992), 309 °C | |
Record name | PYROGALLIC ACID | |
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Record name | Pyrogallic acid | |
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Solubility |
greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, 1 g dissolves in 1.7 mL water, 1.3 mL alcohol, 1.6 mL ether; slightly sol in benzene, chloroform, carbon disulfide, Soluble in oxygenated solvents, Solubility in water: 6.25X10+5 mg/L at 25 °C; 4X10+5 mg/L at 13 °C, In water, 5.07X10+5 mg/L at 25 °C, 507 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 60 (good) | |
Record name | PYROGALLIC ACID | |
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Record name | Pyrogallic acid | |
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Record name | 1,2,3-Trihydroxybenzene | |
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Density |
1.45 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.453 g/cu cm at 4 °C, Relative density (water = 1): 1.45 | |
Record name | PYROGALLIC ACID | |
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Record name | Pyrogallic acid | |
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Vapor Pressure |
10 mmHg at 333.9 °F (NTP, 1992), 0.000479 [mmHg], 4.79X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 168 °C: 1.33 | |
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Record name | Pyrogallol | |
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Mechanism of Action |
Pyrogallol (PG) as a polyphenol induces apoptosis in cells. The effects of PG on the growth and death of endothelial cells (ECs) /were examined/. PG dose-dependently inhibited the growth of calf pulmonary artery endothelial cells (CPAEC) and human umbilical vein endothelial cells (HUVEC). PG also induced apoptosis in both cells accompanied by the loss of mitochondrial membrane potential (DeltaPsi(m)). CPAEC were more sensitive to PG than HUVEC concerning cell growth and death. Caspase inhibitors (pan-caspase, caspase-3, -8 or -9 inhibitor) did not affect the growth inhibition of CPAEC by PG. However, pan-caspase inhibitor (Z-VAD) significantly reduced apoptosis and the loss of DeltaPsi(m) in PG-treated CPAEC. PG reduced ROS level and increased GSH depleted cell numbers in CPAEC. While Z-VAD increased ROS levels in PG-treated CPAEC, it decreased GSH depleted cell numbers. In conclusion, PG inhibited the growth of ECs, especially CPAEC via caspase-dependent apoptosis and GSH depletion., Pyrogallol (PG) as a polyphenol compound induces apoptosis in several types of cells. Here, we evaluated the effects of PG on endothelial cells (ECs), especially calf pulmonary artery endothelial cells (CPAEC) in relation to the cell growth, ROS and glutathione (GSH) levels. PG dose-dependently inhibited the growth of CPAEC and human umbilical vein endothelial cells (HUVEC) at 24 h. PG also induced apoptosis in CPAEC, which was accompanied by the loss of mitochondrial membrane potential (MMP; DeltaPsim). PG decreased ROS level including O2*- and PG dose-dependently increased GSH depleted cell number in both EC types. N-acetyl-cysteine (NAC; a well-known antioxidant) increased ROS levels in PG-treated CPAEC with the prevention of cell death and GSH depletion. In conclusion, PG inhibited the growth of ECs, especially CPAEC via apoptosis. PG-induced EC death was related to GSH depletion rather than ROS level changes., Treatment with 50 or 100 uM pyrogallol (PG) significantly inhibited the cell growth of human pulmonary A549 cells for 72 hr. DNA flow cytometric analysis indicated that PG slightly induced a G1 phase arrest of the cell cycle at 24 or 48 hr, but did not induce the specific cell cycle arrest at 72 hr. Intracellular GSH depletion was observed in PG-treated cells. PG induced apoptosis in A549 cells, as evidenced by sub-G1 cells, annexin V staining cells, and the loss of mitochondrial membrane potential (DeltaPsi(m)). The intracellular ROS (reactive oxygen species) level including O(2)(*-) increased in PG-treated A549 cells at 24 and 48 hr, and persisted at 72 hr. The changes in GSH as well as ROS levels by PG affected the cell viability in A549 cells. In conclusion, PG inhibited the growth of human pulmonary A549 cells by inducing cell cycle arrest as well as triggering apoptosis., Pyrogallol (PG) decreased the viability of human pulmonary adenocarcinoma Calu-6 cells in a dose- and time-dependent manner. The induction of apoptosis by PG was accompanied by the loss of mitochondrial membrane potential (DeltaPsi(m)), cytochrome c release from mitochondria and activation of caspase-3 and caspase-8. All tested caspase inhibitors, especially the pan-caspase inhibitor (Z-VAD), markedly rescued Calu-6 cells from PG-induced cell death. Rescue was accompanied by inhibition of caspase-3 activation and PARP cleavage. Treatment with Z-VAD also prevented the loss of mitochondrial membrane potential (DeltaPsi(m)). In conclusion, PG inhibits the growth of Calu-6 cells via caspase-dependent apoptosis., For more Mechanism of Action (Complete) data for Pyrogallic acid (7 total), please visit the HSDB record page. | |
Record name | Pyrogallic acid | |
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Product Name |
Pyrogallol | |
Color/Form |
White, lustrous crystals or plates, White crystals, becomes grayish on exposure to light and air, Leaflets or needles | |
CAS RN |
87-66-1 | |
Record name | PYROGALLIC ACID | |
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Record name | Pyrogallol | |
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Record name | Pyrogallol [NF] | |
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Record name | 1,2,3-Benzenetriol | |
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Melting Point |
271 to 273 °F (NTP, 1992), 133 °C, 131-134 °C | |
Record name | PYROGALLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9037 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pyrogallic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/794 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYROGALLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.